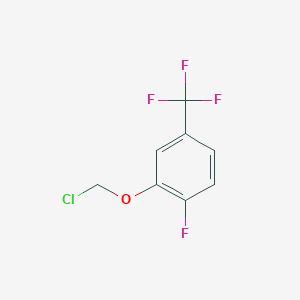
2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethoxy group, a fluoro group, and a trifluoromethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the chloromethoxy, fluoro, and trifluoromethyl groups onto a benzene ring. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)phenol with chloromethyl methyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions: 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation and Reduction: Formation of quinones or hydroquinones.
科学的研究の応用
2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
類似化合物との比較
- 1,4-Bis(trifluoromethyl)benzene
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenol
Comparison: Compared to similar compounds, 2-(Chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups. The presence of both a chloromethoxy and a fluoro group on the benzene ring provides distinct reactivity and potential for diverse chemical transformations. Additionally, the trifluoromethyl group imparts unique electronic properties, enhancing its utility in various applications .
特性
分子式 |
C8H5ClF4O |
|---|---|
分子量 |
228.57 g/mol |
IUPAC名 |
2-(chloromethoxy)-1-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4O/c9-4-14-7-3-5(8(11,12)13)1-2-6(7)10/h1-3H,4H2 |
InChIキー |
AKWMSQYAAMYZPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


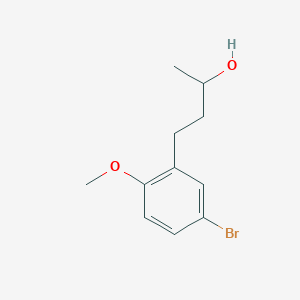
![1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid](/img/structure/B13556614.png)
![6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13556621.png)
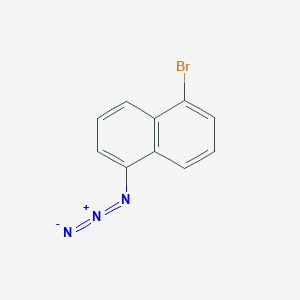
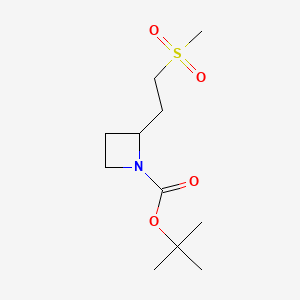

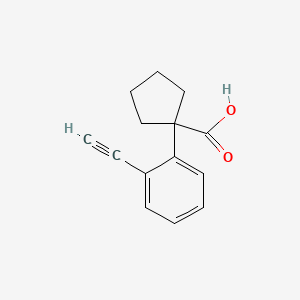
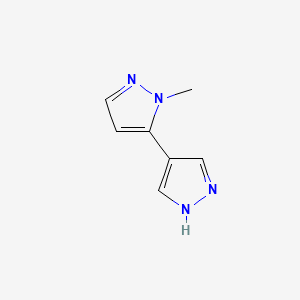
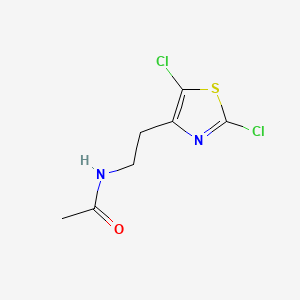
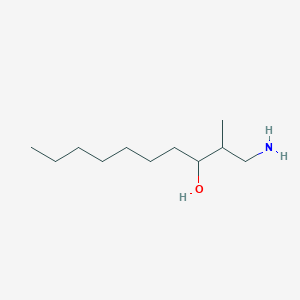
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
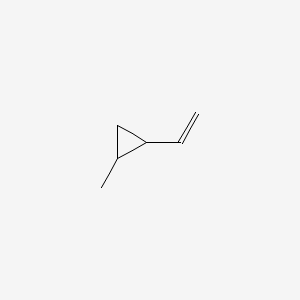
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)
